molecular formula C10H16N2OS B1465372 1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol CAS No. 1249568-41-9

1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol

Cat. No.: B1465372
CAS No.: 1249568-41-9
M. Wt: 212.31 g/mol
InChI Key: DNSABIYNYHMPDK-UHFFFAOYSA-N
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Description

1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a 2-methylthiazol-4-ylmethyl group and a hydroxyl group at the 3-position

Properties

IUPAC Name

1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-2-3-10(13)6-12/h7,10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSABIYNYHMPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol typically involves the reaction of 2-methylthiazole with a piperidine derivative. One common method involves the alkylation of 2-methylthiazole with a suitable piperidine precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiazole ring.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated products or modified thiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of receptor interactions, the compound may act as an agonist or antagonist, altering the signaling pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol
  • 1-((2-Methylthiazol-4-yl)methyl)piperidin-2-ol
  • 1-((2-Methylthiazol-4-yl)methyl)piperidin-3-one

Uniqueness

1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-methylthiazole group. The molecular formula is C11_{11}H14_{14}N2_{2}S, with a molar mass of approximately 218.31 g/mol. The compound's structure allows for various interactions with biological targets, which is crucial for its activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and piperidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound could be developed into an effective antibacterial agent, particularly against resistant strains of bacteria .

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have also been evaluated for antifungal activity. For example, studies show that certain thiazole-piperidine derivatives possess fungicidal effects against fungi such as Candida albicans and Fusarium oxysporum.

Fungus Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These results indicate the potential for developing antifungal therapies utilizing this compound .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microorganisms, leading to growth inhibition.
  • Membrane Disruption : It is hypothesized that the compound could disrupt microbial cell membranes, contributing to its antibacterial and antifungal effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole-piperidine derivatives, including those structurally related to this compound. The study reported that these compounds exhibited significant inhibition against a range of pathogens, supporting their potential use in clinical applications .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of thiazole-piperidine compounds has provided insights into how modifications affect biological activity. For example, variations in substituents on the piperidine ring have been shown to enhance or reduce antimicrobial efficacy, indicating that careful design can optimize therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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